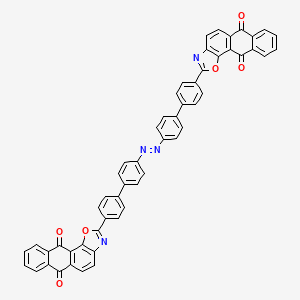
2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a complex organic compound that features both azo and oxazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) typically involves multi-step organic reactions. The key steps may include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.
Introduction of the azo group: This step often involves diazotization followed by azo coupling.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can also occur, potentially converting the azo group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.
Organic Electronics:
Biology and Medicine
Biological Probes: May be used as fluorescent probes or markers in biological research.
Drug Development:
Industry
Dyes and Pigments: The compound’s chromophoric properties make it useful in the dye and pigment industry.
Photochemistry: Applications in photochemical reactions and processes.
Wirkmechanismus
The mechanism of action of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) would depend on its specific application. For example, in photochemistry, the compound may absorb light and undergo electronic transitions that facilitate chemical reactions. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A simpler azo compound with similar chromophoric properties.
Biphenyl: The biphenyl core is a common structural motif in organic chemistry.
Anthraquinone: Shares the anthraquinone structure, which is known for its dye properties.
Uniqueness
2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is unique due to its combination of azo, biphenyl, and oxazole groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in specialized applications where these properties are desired.
Biologische Aktivität
2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione), commonly referred to as a type of azo compound, is notable for its complex structure and potential biological applications. This compound is characterized by its unique arrangement of anthraquinone and biphenyl moieties, which contribute to its reactivity and biological interactions.
- Molecular Formula : C54H28N4O
- Molecular Weight : 828.82 g/mol
- CAS Number : 84000-70-4
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon photolysis or thermal activation. These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis and necrosis. The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Anticancer Properties
Research has indicated that 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound showed IC50 values in the micromolar range across these cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 10.7 |
Antimicrobial Activity
In addition to its anticancer properties, this azo compound has been evaluated for antimicrobial activity against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Results indicated that the compound exhibits bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on HeLa cells. The researchers found that treatment with the compound led to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage. Flow cytometry analysis confirmed a significant increase in the sub-G1 population indicative of apoptotic cells.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study reported that the compound disrupted bacterial cell membranes and inhibited biofilm formation, suggesting a dual mechanism of action.
Eigenschaften
CAS-Nummer |
84000-70-4 |
|---|---|
Molekularformel |
C54H28N4O6 |
Molekulargewicht |
828.8 g/mol |
IUPAC-Name |
2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione |
InChI |
InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H |
InChI-Schlüssel |
BUKOFNJUWJAAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















